molecular formula C9H6FNO3 B13217764 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol

3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol

Cat. No.: B13217764
M. Wt: 195.15 g/mol
InChI Key: CMFZXRGCAAQDEE-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6FNO3 and a molecular weight of 195.15 g/mol . This compound is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with a propyn-1-ol moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-al or 3-(4-Fluoro-3-nitrophenyl)prop-2-ynoic acid.

    Reduction: 3-(4-Fluoro-3-aminophenyl)prop-2-yn-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the fluoro and nitro groups may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)prop-2-yn-1-ol: Similar structure but lacks the fluoro group.

    3-(4-Fluorophenyl)prop-2-yn-1-ol: Similar structure but lacks the nitro group.

    3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol: Similar structure but has a methyl group instead of a nitro group.

Uniqueness

The presence of both fluoro and nitro groups in 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, binding properties, and overall biological activity .

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

3-(4-fluoro-3-nitrophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H6FNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h3-4,6,12H,5H2

InChI Key

CMFZXRGCAAQDEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#CCO)[N+](=O)[O-])F

Origin of Product

United States

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